molecular formula C10H8BrNO2 B13695097 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione

Cat. No.: B13695097
M. Wt: 254.08 g/mol
InChI Key: WOINYVADMMURPQ-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings that are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carbonyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of lithiated allenes or alkynes and isothiocyanates, which undergo [1,7]-electrocyclization reactions to form the azepine ring . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or the carbonyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, resulting in antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual carbonyl groups and bromine atom make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-2-benzazepine-1,5-dione

InChI

InChI=1S/C10H8BrNO2/c11-6-1-2-7-8(5-6)9(13)3-4-12-10(7)14/h1-2,5H,3-4H2,(H,12,14)

InChI Key

WOINYVADMMURPQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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